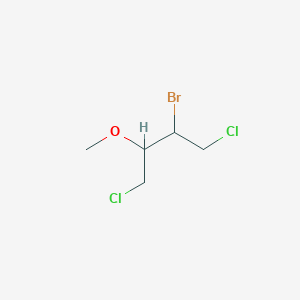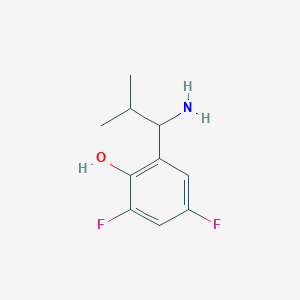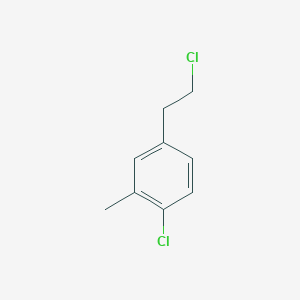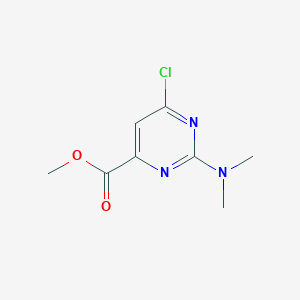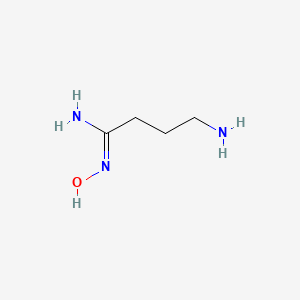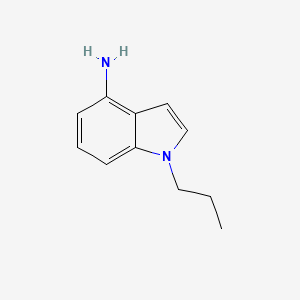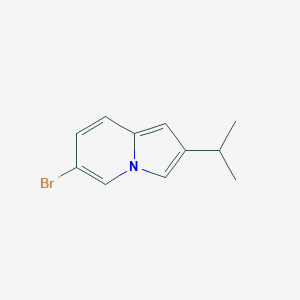
6-Bromo-2-(propan-2-yl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(propan-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(propan-2-yl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(propan-2-yl)pyridine with a brominating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of 2-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The final compound is isolated through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(propan-2-yl)indolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indolizine oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)indolizine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted indolizines.
Oxidation: Formation of indolizine oxides.
Reduction: Formation of 2-(propan-2-yl)indolizine.
Applications De Recherche Scientifique
6-Bromo-2-(propan-2-yl)indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(propan-2-yl)indolizine involves its interaction with specific molecular targets. The bromine atom and the indolizine ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)indolizine: Lacks the bromine atom, resulting in different reactivity and biological activities.
6-Chloro-2-(propan-2-yl)indolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Bromoindolizine:
Uniqueness
6-Bromo-2-(propan-2-yl)indolizine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H12BrN |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
6-bromo-2-propan-2-ylindolizine |
InChI |
InChI=1S/C11H12BrN/c1-8(2)9-5-11-4-3-10(12)7-13(11)6-9/h3-8H,1-2H3 |
Clé InChI |
ACAFABTXNHKGEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN2C=C(C=CC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






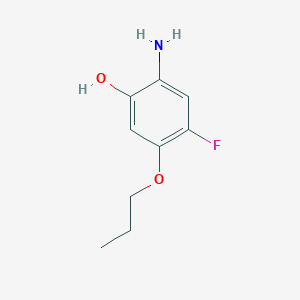
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
